3-Nitrobenzaldehyde azine

Catalog No.
S12416041
CAS No.
M.F
C14H10N4O4
M. Wt
298.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzaldehyde azine

Product Name

3-Nitrobenzaldehyde azine

IUPAC Name

1-(3-nitrophenyl)-N-[(3-nitrophenyl)methylideneamino]methanimine

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

InChI

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H

InChI Key

OFKOPKJTGHUWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-]

3-Nitrobenzaldehyde azine is a chemical compound derived from the reaction of 3-nitrobenzaldehyde with hydrazine or its derivatives, resulting in the formation of an azine linkage. The molecular formula for 3-nitrobenzaldehyde is C7H6N2O2\text{C}_7\text{H}_6\text{N}_2\text{O}_2, and it features a nitro group (NO2-\text{NO}_2) positioned meta to the aldehyde group (CHO-\text{CHO}) on the benzene ring. This compound is notable for its potential biological applications and its role as an intermediate in organic synthesis.

Typical of azines, including:

  • Condensation Reactions: The formation of azines generally involves the condensation of carbonyl compounds with hydrazines, leading to the formation of hydrazones, which can further react to yield azines.
  • Reduction Reactions: The nitro group in 3-nitrobenzaldehyde can be selectively reduced to amine derivatives, which may alter the compound's reactivity and biological activity.
  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophilic substitution reactions, allowing for further functionalization.

Research indicates that azines, including 3-nitrobenzaldehyde azine, exhibit various biological activities, such as:

  • Antimicrobial Properties: Some studies have reported that azines derived from nitro-substituted benzaldehydes demonstrate significant antimicrobial activity against various pathogens, making them potential candidates for pharmaceutical development .
  • Antioxidant Activity: Certain azines have shown promise in scavenging free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions.

The synthesis of 3-nitrobenzaldehyde azine typically involves several key steps:

  • Preparation of 3-Nitrobenzaldehyde: This compound is synthesized through the nitration of benzaldehyde using nitric acid. The reaction predominantly yields the meta isomer due to steric factors.
  • Formation of Hydrazone: Reacting 3-nitrobenzaldehyde with hydrazine hydrate leads to the formation of a hydrazone intermediate.
  • Conversion to Azine: The hydrazone can be further treated under acidic or basic conditions to yield 3-nitrobenzaldehyde azine through dehydration and condensation processes.

3-Nitrobenzaldehyde azine has several applications in different fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds, it may serve as an intermediate in drug development.
  • Material Science: Azines can be used as building blocks for polymers and other materials due to their unique structural properties.
  • Organic Synthesis: They are valuable intermediates in organic synthesis, facilitating the construction of more complex molecules.

Studies investigating the interactions of 3-nitrobenzaldehyde azine with biological systems have revealed:

  • Binding Affinity Studies: Research has focused on how this compound interacts with various biological targets, including enzymes and receptors, which can inform its potential therapeutic uses.
  • Mechanistic Studies: Understanding the mechanisms by which 3-nitrobenzaldehyde azine exerts its biological effects is crucial for optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 3-nitrobenzaldehyde azine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzaldehyde azineDerived from benzaldehyde; lacks nitro substitutionSimpler structure; less reactive
4-Nitrobenzaldehyde azineNitro group para to aldehyde; similar reactivityDifferent regioselectivity affects properties
2-Nitrobenzaldehyde azineNitro group ortho to aldehyde; distinct steric effectsPotentially different biological activities

Uniqueness of 3-Nitrobenzaldehyde Azine

The uniqueness of 3-nitrobenzaldehyde azine lies in its specific electronic properties imparted by the meta-positioned nitro group, which influences both its reactivity and biological activity. This positioning affects how it interacts with other molecules and targets within biological systems, potentially leading to distinct pharmacological profiles compared to its ortho and para counterparts.

3-Nitrobenzaldehyde azine (systematic name: N,N'-bis(3-nitrobenzylidene)hydrazine) is a symmetrical azine derivative characterized by two 3-nitrobenzaldehyde moieties linked via a hydrazone bridge. Its molecular formula is $$ \text{C}{14}\text{H}{10}\text{N}4\text{O}4 $$, with a molar mass of 314.26 g/mol. The compound features a central $$-\text{N}-\text{N}-$$ bond flanked by aromatic rings substituted with nitro groups at the meta position relative to the aldehyde functionality.

Historical Context and Significance

The synthesis of azines dates back to early 20th-century investigations into hydrazone derivatives. 3-Nitrobenzaldehyde azine emerged as a model compound for studying nitro-substituted aromatic systems due to its electron-deficient nature, which facilitates nucleophilic and electrophilic reactions. Its relevance in medicinal chemistry was later recognized when derivatives showed antimicrobial and antitumor activities.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

298.07020481 g/mol

Monoisotopic Mass

298.07020481 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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